
4-bromo-6-fluoro-1H-indole-2-carbaldehyde
概要
説明
4-bromo-6-fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular weight of 242.05 . It is an indole derivative, which are important types of molecules that play a significant role in cell biology .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, indole derivatives are known to be prevalent in various chemical reactions due to their biological importance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.05 . Further specific physical and chemical properties are not provided in the searched resources.科学的研究の応用
4-bromo-6-fluoro-1H-indole-2-carbaldehyde has been shown to have potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent electron-transporting properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Another area of research where this compound has shown promise is in the development of new pharmaceuticals. Indole derivatives have been extensively studied for their diverse biological activities, and this compound is no exception. Recent studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
作用機序
Target of Action
4-Bromo-6-fluoro-1H-indole-2-carbaldehyde, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives, including this compound, can affect a broad range of biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A
Pharmacokinetics
The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the broad spectrum of biological activities associated with indole derivatives, the compound’s action could result in a variety of effects, from antiviral to anticancer effects .
実験室実験の利点と制限
One of the main advantages of using 4-bromo-6-fluoro-1H-indole-2-carbaldehyde in lab experiments is its high yield and purity. This compound can be synthesized in large quantities with high purity, making it suitable for various research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research involving 4-bromo-6-fluoro-1H-indole-2-carbaldehyde. One potential area of research is the development of new pharmaceuticals based on this compound. Further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Another area of research is the development of new electronic devices based on this compound. Its excellent electron-transporting properties make it a promising candidate for use in OFETs and other electronic devices.
Finally, further studies are needed to explore the potential applications of this compound in other scientific fields, such as materials science and biotechnology.
Conclusion:
In conclusion, this compound is a unique and promising compound that has potential applications in various scientific fields. Its high yield and purity, potent anticancer activity, and excellent electron-transporting properties make it a promising candidate for use in pharmaceuticals and electronic devices. Further research is needed to fully understand its mechanism of action and to identify potential applications in other scientific fields.
Safety and Hazards
特性
IUPAC Name |
4-bromo-6-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYTXVCVIHPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C=O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



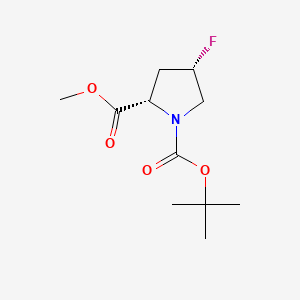

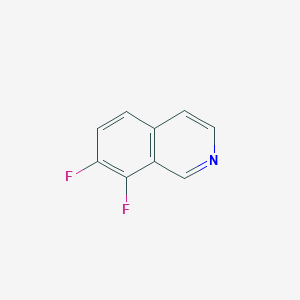
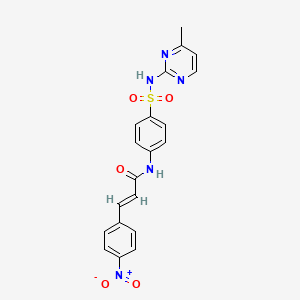
![3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3268140.png)
![4-(N,N-diethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3268146.png)
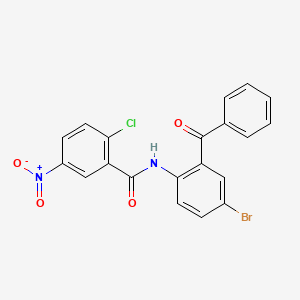

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)
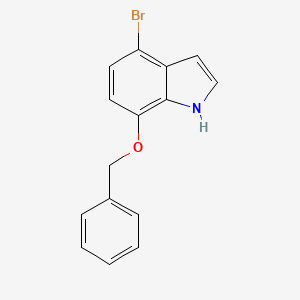
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3268206.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)